![molecular formula C20H22N4O2 B5170692 N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B5170692.png)
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide, also known as ME0328, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of benzimidazole derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide inhibits the activity of a protein called polo-like kinase 1 (PLK1), which is involved in cell division and proliferation. By inhibiting PLK1, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide disrupts the cell cycle and prevents cancer cells from dividing and growing.
Biochemical and physiological effects:
In addition to its anticancer activity, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that supply tumors with nutrients. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been shown to enhance the effectiveness of other anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in lab experiments is its high specificity for PLK1, which allows for targeted inhibition of this protein. However, N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has limited solubility in water, which can make it difficult to use in certain experimental settings. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide.
Orientations Futures
There are several potential future directions for research on N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide. One area of interest is the development of combination therapies that include N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and other anticancer drugs. Another area of research is the exploration of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide's potential as a treatment for other diseases, such as neurodegenerative disorders. Finally, further studies are needed to better understand the mechanisms of action of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide and to optimize its use in clinical settings.
Méthodes De Synthèse
The synthesis of N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide involves the reaction of 2-(4-morpholinyl)ethylamine with 2-aminobenzimidazole in the presence of benzoyl chloride. The resulting product is then purified through column chromatography to obtain N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide in its pure form.
Applications De Recherche Scientifique
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-[1-(2-morpholin-4-ylethyl)benzimidazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c25-19(16-6-2-1-3-7-16)22-20-21-17-8-4-5-9-18(17)24(20)11-10-23-12-14-26-15-13-23/h1-9H,10-15H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHIPAXHASXZJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47198923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.